molecular formula C12H10F3N3O2 B2561650 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid CAS No. 927969-23-1

2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid

Cat. No.: B2561650
CAS No.: 927969-23-1
M. Wt: 285.226
InChI Key: VTMCMZAGUXRKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid” is a unique chemical that is provided to early discovery researchers . It has an empirical formula of C11H11N3O2 and a molecular weight of 217.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3O2/c1-14(6-10(15)16)11-8-4-2-3-5-9(8)12-7-13-11/h2-5,7H,6H2,1H3,(H,15,16) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its SMILES string representation is O=C(O)CN©C1=NC=NC2=CC=CC=C12 .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Quinazoline derivatives are known for their wide range of biological properties, including antibacterial, anticancer, anti-inflammatory, antimalarial, and antihypertensive activities. These compounds have been the subject of numerous studies aiming to develop new therapeutic agents. The structural stability of quinazoline nuclei has encouraged researchers to modify these molecules to enhance their bioavailability and counter antibiotic resistance challenges. Notably, the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones has been reported, showing significant antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Anticancer Potential

Quinazoline derivatives have also been highlighted for their anticancer potential. These compounds are known to inhibit EGFR and have been shown to target a wide panel of therapeutic proteins beyond EGFR, including histone deacetylase, Nox, and some metabolic pathways. The structural diversity observed in patented quinazoline compounds points to their vast applications in developing anticancer drugs. Recent patents and articles have focused on the development of original and promising quinazoline derivatives for cancer treatment, demonstrating their ability to inhibit both wild-type and mutated EGFR (Ravez et al., 2015).

Role in Neuroprotection

The kynurenine pathway, involving quinolinic acid (a quinazoline derivative), plays a critical role in disorders of the central nervous system. Quinolinic acid is a potent neurotoxin, while kynurenic acid, another derivative, has neuroprotective properties. Modulating the kynurenine pathway to reduce quinolinic acid levels and increase kynurenic acid in the brain presents a new target for drug action aimed at decreasing excitotoxins and enhancing neuroprotectants. This pathway's modulation offers potential therapeutic effects for various neurological disorders (Vámos et al., 2009).

Optoelectronic Applications

Quinazoline derivatives have also been explored for their applications in optoelectronics. Research has highlighted the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. These compounds have shown promising electroluminescent properties and are of great interest as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is also labeled with the GHS07 pictogram and the signal word "Warning" .

Properties

IUPAC Name

2-[methyl-[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-18(6-9(19)20)10-7-4-2-3-5-8(7)16-11(17-10)12(13,14)15/h2-5H,6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMCMZAGUXRKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC(=NC2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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